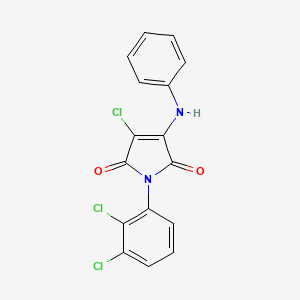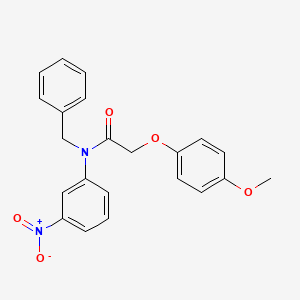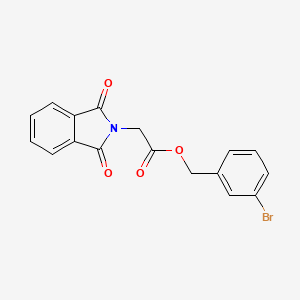
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione
Overview
Description
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrrole ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the chlorinated phenyl and methoxyanilino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction’s efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Scientific Research Applications
3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione shares structural similarities with other chlorinated pyrrole derivatives and methoxyaniline compounds.
- Compounds such as 3-Chloro-1-(2,3-dichlorophenyl)-4-(2-aminophenyl)pyrrole-2,5-dione and this compound are examples of structurally related molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions and properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-chloro-1-(2,3-dichlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-25-12-8-3-2-6-10(12)21-15-14(20)16(23)22(17(15)24)11-7-4-5-9(18)13(11)19/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVMGKYDKJFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3583013.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583016.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583018.png)
![3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3583023.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583031.png)
![3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[METHYL(PHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3583045.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583049.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583056.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B3583077.png)

![3-chloro-1-(2,3-dichlorophenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583090.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3583103.png)


